molecular formula C19H18N6O6 B1678737 Nicarbazin CAS No. 330-95-0

Nicarbazin

Cat. No.: B1678737
CAS No.: 330-95-0
M. Wt: 426.4 g/mol
InChI Key: UKHWDRMMMYWSFL-UHFFFAOYSA-N
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Safety and Hazards

Nicarbazin can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is not approved for use in laying hens due to a reduction in reproductive capacity .

Future Directions

Nicarbazin is widely used in the agriculture and food industries. There is ongoing research into developing more efficient and accurate methods for detecting this compound residues, such as the enzyme-linked immunosorbent assay (ELISA)-based method . This will help ensure the safety and quality of food products.

Mechanism of Action

Target of Action

Nicarbazin, also known as Nicarbazine, is a wide-spectrum anti-parasitic drug approved for veterinary use . It is primarily used as a coccidiostat in meat chickens . It is also used as a contraceptive for population control of Canada geese and feral pigeons . The compound is effective against a variety of parasites including Toxocara canis, Toxascaris leonina, Ancylostoma caninum, Uncinaria stenocephala, Trichuris vulpis, Dipylidium caninum, and Taenia sp. and Mesocestoides sp .

Mode of Action

This compound is an equimolar complex formed by 1,3 - bis (4- nitrophenyl) urea and 4-6 dimethyl-2- (1H) - pyrimidinone also called 4,4’-dinitrocarbanilide (DNC) and 2-hydroxy - 4,6 dimethylpyrimidine (HDP) . The DNC represents the biologically active part of the complex . The mechanism of action of this compound requires that the bird ingest the bait in sufficient quantity to reach a blood concentration such as DNC that can subsequently allow its deposition in the yolk of the eggs being formed .

Biochemical Pathways

It is known that the 4,4’-dinitrocarbanilide component of this compound inhibits transglutaminase activity, whereas the 2-hydroxy-4,6-dimethylpyrimidine portion increases transglutaminase activity .

Pharmacokinetics

This compound is poorly absorbed due to its hydrophobic nature . Following oral administration, this compound rapidly dissociates in vivo into its two HDP and DNC components, which follow different routes of excretion: 95% of HDP is rapidly eliminated with urine, while DNC remains longer and is eliminated predominantly with feces . The DNC therefore requires HDP to be absorbed and to reach a plasma level that allows an effect in the target species .

Result of Action

The primary result of this compound’s action is the reduction in the hatching of eggs in birds, leading to a consequent numerical reduction of their populations . This makes it an effective means for population control of certain bird species .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the dosage added to feed was established according to manufacturer’s instructions, i.e., 125 mg of this compound per kg of feed . The minimum dose level that affects hatching is 10 to 20 ppm . The effectiveness of this compound can also be influenced by the bird’s ingestion of the bait in sufficient quantity .

Biochemical Analysis

Biochemical Properties

Nicarbazin is rapidly split into its two components, 4,4’-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP), upon ingestion . The DNC component is the biologically active part of the complex, but to be absorbed, it must be bound to the HDP . The DNC alone is poorly absorbed due to its hydrophobic nature .

Cellular Effects

This compound has been shown to worsen oxidative stress and increase colony-stimulating factors, which may have long-term adverse effects . It is also known to inhibit sperm receptor sites ZP3, affecting egg production and weight .

Molecular Mechanism

The mechanism of action of this compound is related to the inhibition of sperm receptor sites ZP3 . This effect on egg production and weight has been proven to be reversible .

Temporal Effects in Laboratory Settings

This compound has been used in numerous residue depletion studies . These studies have shown that when this compound is administered to chickens as per label instructions, this compound drug residues will not be detected above certain levels .

Dosage Effects in Animal Models

This compound is intended to be used as a coccidiostat for chickens for fattening up to an age of 28 days . Feeding 125 mg this compound/kg feed was found to be safe for chickens for fattening . The minimum dose level that affects hatching is 10 to 20 ppm .

Metabolic Pathways

Upon ingestion, this compound rapidly splits in vivo into its two components, DNC and HDP, which follow different routes of excretion . 95% of HDP is rapidly eliminated with urine, while DNC remains longer and is eliminated predominantly with feces .

Transport and Distribution

Due to its hydrophobic nature, the DNC component of this compound is poorly absorbed and has a limited “biological availability” so, following oral administration, it would be eliminated without being absorbed . The DNC therefore requires HDP to be absorbed and to reach a plasma level that allows an effect in the target species .

Subcellular Localization

Given its role in inhibiting sperm receptor sites and its impact on egg production and weight, it can be inferred that it may interact with specific cellular compartments involved in these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicarbazin can be synthesized through a one-pot process. The method involves adding p-nitroaniline, triphosgene, and a solvent to a reaction vessel, reacting at 75-130°C to generate 4,4’-dinitrodiphenylurea. Subsequently, formaldehyde, acetylacetone, urea, and an inorganic acid are added, and the reaction is carried out at 65-70°C for 11 hours. The pH is then adjusted to 7 using an alkali, followed by centrifugation and drying to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by mixing this compound, ethopabate, nicotinamide, and para-aminobenzoic acid in ethyl acetate at room temperature, followed by constant stirring until a clear liquid is formed . This method enhances the water solubility and stability of the compound, making it easier to store and improving its bioavailability .

Chemical Reactions Analysis

Types of Reactions: Nicarbazin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound typically occur in the presence of nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include derivatives of 4,4’-dinitrocarbanilide and 2-hydroxy-4,6-dimethylpyrimidine, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

1,3-bis(4-nitrophenyl)urea;4,6-dimethyl-1H-pyrimidin-2-one
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InChI

InChI=1S/C13H10N4O5.C6H8N2O/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22;1-4-3-5(2)8-6(9)7-4/h1-8H,(H2,14,15,18);3H,1-2H3,(H,7,8,9)
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InChI Key

UKHWDRMMMYWSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)C.C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C19H18N6O6
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DSSTOX Substance ID

DTXSID6034762
Record name 1,3-Bis(4-nitrophenyl)urea 4,6-dimethylpyrimidin-2-ol (1:1)
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Molecular Weight

426.4 g/mol
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Physical Description

Light yellow solid; [HSDB]
Record name Nicarbazin
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Solubility

Practically insoluble in water. Complex is slowly decomposed by trituration with water, or more rapidly by dilute aqueous acids., Slightly soluble in dimethylsulfoxide (DMSO) and dimethylformamide (DMF); insoluble in water and ethanol, however it decomposes slowly when mixed with them
Record name NICARBAZIN
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Density

0.5 g/ml, Yellowish-tan solid, round to oblong, semisoft kibbles. None to slight grain odor. Density: 25-33 lbs/bushel. /OvoControl-G/
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Mechanism of Action

Nicarbazin interferes with the formation of the vitelline membrane, separating the egg yolk and egg white. The exact mode of action is unknown, although it is thought nicarbazin interferes with cholesterol metabolism in the formation of the membrane. Eggs from treated birds are described as mottled in appearance, reflecting a porous vitelline membrane. The effect on hatchability is a function of time and dose and the effect is reversible.
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Color/Form

Crystals, Light yellow, fine powder

CAS No.

330-95-0
Record name Nicarbazin
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Record name Urea, N,N'-bis(4-nitrophenyl)-, compd. with 4,6-dimethyl-2(1H)-pyrimidinone (1:1)
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Record name NICARBAZIN
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Melting Point

decomposes 265-275 °C
Record name NICARBAZIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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